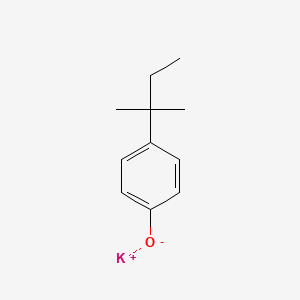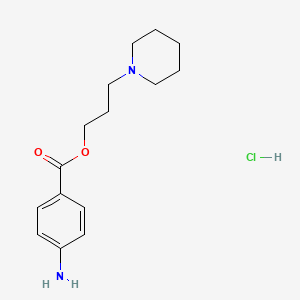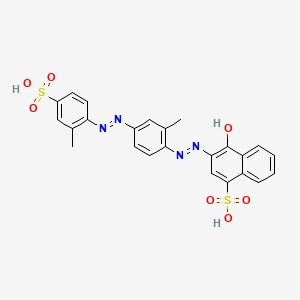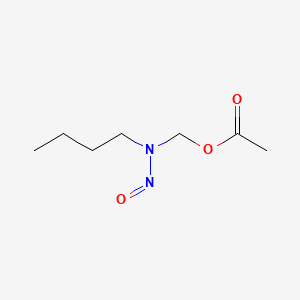
3,4,5-Trichlorophthalonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4,5-Trichlorophthalonitrile is an organic compound with the molecular formula C8HCl3N2 It is a derivative of phthalonitrile, characterized by the presence of three chlorine atoms attached to the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
3,4,5-Trichlorophthalonitrile can be synthesized through the chlorination of phthalonitrile. The process involves the introduction of chlorine atoms into the phthalonitrile molecule under controlled conditions. The reaction typically requires a catalyst, such as ferric chloride, and is carried out at elevated temperatures to ensure complete chlorination.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chlorination processes. The raw materials, including phthalonitrile and chlorine gas, are reacted in a chlorination reactor. The reaction mixture is then subjected to purification steps, such as distillation and crystallization, to isolate the desired product with high purity .
Analyse Des Réactions Chimiques
Types of Reactions
3,4,5-Trichlorophthalonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: This compound can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the chlorine atoms on the benzene ring.
Oxidation and Reduction: It can also undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield aminophthalonitrile derivatives, while oxidation can produce phthalic acid derivatives .
Applications De Recherche Scientifique
3,4,5-Trichlorophthalonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds, including dyes and pigments.
Biology: Researchers use it to study the effects of chlorinated aromatic compounds on biological systems.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Mécanisme D'action
The mechanism of action of 3,4,5-Trichlorophthalonitrile involves its interaction with specific molecular targets. In nucleophilic substitution reactions, the chlorine atoms on the benzene ring are replaced by nucleophiles, leading to the formation of new compounds. The pathways involved in these reactions include the formation of a transition state, followed by the departure of the leaving group (chlorine) and the formation of the new bond .
Comparaison Avec Des Composés Similaires
Similar Compounds
4,5-Dichlorophthalonitrile: This compound has two chlorine atoms on the benzene ring and is used in similar applications.
3,4,5,6-Tetrachlorophthalonitrile: With four chlorine atoms, this compound exhibits different reactivity and is used in the synthesis of other derivatives
Uniqueness
3,4,5-Trichlorophthalonitrile is unique due to its specific substitution pattern, which imparts distinct chemical properties. Its reactivity and applications differ from those of its analogs, making it valuable in various research and industrial contexts .
Propriétés
Formule moléculaire |
C8HCl3N2 |
|---|---|
Poids moléculaire |
231.5 g/mol |
Nom IUPAC |
3,4,5-trichlorobenzene-1,2-dicarbonitrile |
InChI |
InChI=1S/C8HCl3N2/c9-6-1-4(2-12)5(3-13)7(10)8(6)11/h1H |
Clé InChI |
DXMQUVWLACLMGL-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=C(C(=C1Cl)Cl)Cl)C#N)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,3-Dihydro-1H-benz[e]indene](/img/structure/B13760759.png)








![2,5,20,23-Tetraoxa-11,14,29,32-tetrazapentacyclo[31.3.1.16,10.115,19.124,28]tetraconta-1(36),6,8,10(40),15(39),16,18,24,26,28(38),33(37),34-dodecaene](/img/structure/B13760836.png)



